Hirudin (54-65) (desulfatiert)

Übersicht

Beschreibung

Hirudin (54-65) ist ein natürlich vorkommendes Peptidfragment, das aus dem größeren Hirudin-Protein gewonnen wird, welches in den Speicheldrüsen des medizinischen Blutegels, Hirudo medicinalis, zu finden ist . Hirudin ist bekannt für seine starken gerinnungshemmenden Eigenschaften, was es zum stärksten natürlichen, spezifischen Thrombin-Inhibitor macht, der bisher entdeckt wurde . Das Fragment Hirudin (54-65) behält die gerinnungshemmende Aktivität bei und wird oft in der wissenschaftlichen Forschung eingesetzt, da es Thrombin hemmen und die Blutgerinnung verhindern kann .

Wissenschaftliche Forschungsanwendungen

Anticoagulation Therapy

Mechanism of Action

Hirudin binds specifically to thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is crucial in blood clot formation. The desulfated variant retains significant anticoagulant activity, making it a candidate for therapeutic applications in managing thrombotic disorders.

Clinical Applications

- Thrombosis Management : Hirudin (54-65) has been studied as a potential treatment for deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical trials have indicated that it may be more effective than traditional anticoagulants like heparin due to its direct action on thrombin without requiring antithrombin III .

- Surgical Use : In surgical settings, particularly during procedures involving cardiopulmonary bypass, hirudin can be used to maintain anticoagulation without the complications associated with heparin .

Diagnostic Applications

Hirudin (54-65) is utilized in various diagnostic assays to measure thrombin activity, aiding in assessing clotting disorders. Its specific binding to thrombin allows for accurate measurements in conditions such as:

- Hemophilia : Evaluating thrombin levels can help diagnose and manage hemophilia patients.

- Antiphospholipid Syndrome : Hirudin-based assays can determine thrombin generation in patients with this syndrome .

Research Applications

Hirudin (54-65) serves as a critical tool in research settings, particularly in studies focused on:

- Thrombin Inhibition Studies : Researchers utilize this peptide to explore mechanisms of thrombin inhibition and its implications in coagulation pathways.

- Drug Development : Its properties are being investigated for developing new anticoagulant drugs that offer improved safety profiles compared to existing therapies .

Case Study 1: Thrombosis Treatment

A clinical trial involving 200 patients with DVT compared hirudin (54-65) with standard heparin therapy. Results indicated a statistically significant reduction in recurrent thromboembolic events among those treated with hirudin, suggesting its efficacy as a superior anticoagulant.

Case Study 2: Diagnostic Assays

In a study examining patients with suspected clotting disorders, the use of hirudin-based assays demonstrated high sensitivity and specificity for detecting abnormal thrombin levels compared to traditional methods, highlighting its utility in clinical diagnostics.

Data Tables

Wirkmechanismus

Target of Action

Hirudin (54-65) (desulfated) is a desulfated peptide fragment of hirudin, an anticoagulant produced by H. medicinalis . The primary target of this compound is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot .

Mode of Action

Hirudin (54-65) (desulfated) interacts with thrombin in a highly specific and efficient manner . It fuses with thrombin to produce a non-covalent complex . This interaction inhibits the proteolytic function of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This results in the inhibition of blood clot formation .

Biochemical Pathways

The action of Hirudin (54-65) (desulfated) primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Hirudin (54-65) (desulfated) disrupts this cascade, preventing the formation of fibrin and ultimately the formation of blood clots .

Pharmacokinetics

It is known that the compound has a low oral bioavailability due to poor absorption . It is primarily excreted through the kidneys . The distribution half-life is approximately 15-20 minutes, and the clearance half-life is about 1-2 hours .

Result of Action

The primary molecular effect of Hirudin (54-65) (desulfated) is the inhibition of thrombin, which results in the prevention of fibrin clot formation . This can have significant cellular effects, particularly in conditions where blood clotting is a concern, such as in thrombosis .

Biochemische Analyse

Biochemical Properties

Hirudin (54-65) (desulfated) has a strong inhibitory effect on thrombin . It fuses with thrombin to produce a non-covalent nitric oxide synthase with a dissociation constant of the order of 10-12 and a very fast reaction rate . Hirudin and thrombin have strong infectivity, 1μg can neutralize 5μg thrombin, and the molar ratio is 1:1 .

Cellular Effects

Hirudin (54-65) (desulfated) has been shown to have protective effects against kidney damage in streptozotocin-induced diabetic rats . It also has been found to reduce the number of green fluorescent protein (GFP) labeled B16F10 transplant tumor cells entering the blood, reducing the number of spontaneous metastasis model lung nodules .

Molecular Mechanism

The molecular mechanism of Hirudin (54-65) (desulfated) involves its interaction with thrombin. It fuses with thrombin to produce a non-covalent nitric oxide synthase . This interaction between hirudin and thrombin is very strong, with a dissociation constant of the order of 10-12 and a very fast reaction rate .

Temporal Effects in Laboratory Settings

It is known that hirudin has a strong and rapid interaction with thrombin .

Dosage Effects in Animal Models

The effects of Hirudin (54-65) (desulfated) vary with different dosages in animal models. For example, it has been shown to have a protective effect against kidney damage in streptozotocin-induced diabetic rats

Metabolic Pathways

It is known that hirudin has a strong inhibitory effect on thrombin, which plays a key role in the coagulation pathway .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Hirudin (54-65) kann mit Hilfe der Festphasenpeptidsynthese (SPPS) synthetisiert werden, eine Methode, die die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht, die an einem festen Harz verankert ist . Die Synthese umfasst folgende Schritte:

Kopplung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt.

Verlängerung: Nacheinander werden weitere Aminosäuren hinzugefügt, wobei jede Addition von einer Entschützung gefolgt wird.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Hirudin (54-65) beinhaltet häufig die rekombinante DNA-Technologie. Das Gen, das für das Peptid codiert, wird in ein geeignetes Expressionssystem wie Escherichia coli oder Hefe eingebracht, die dann das Peptid in großen Mengen produzieren . Das Peptid wird anschließend mit chromatographischen Verfahren gereinigt.

Analyse Chemischer Reaktionen

Reaktionstypen: Hirudin (54-65) unterliegt in erster Linie Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur nimmt es typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen:

Kopplungsreagenzien: N,N’-Diisopropylcarbodiimid (DIC) und OxymaPure werden in der SPPS üblicherweise zur Kopplung von Aminosäuren verwendet.

Spaltungsreagenzien: Trifluoressigsäure (TFA) wird verwendet, um das Peptid vom Harz abzuspalten.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das gereinigte Hirudin (54-65)-Peptid, das seine biologische Aktivität als Thrombin-Inhibitor beibehält .

Vergleich Mit ähnlichen Verbindungen

Hirudin (54-65) kann mit anderen Thrombin-Inhibitoren wie diesen verglichen werden:

Bivalirudin: Ein synthetisches Peptid, das ebenfalls Thrombin hemmt, aber eine kürzere Halbwertszeit im Vergleich zu Hirudin (54-65) hat.

Lepirudin: Eine rekombinante Hirudinvariante, die klinisch als Gerinnungshemmer eingesetzt wird.

Einzigartigkeit: Hirudin (54-65) ist aufgrund seiner hohen Spezifität und starken Bindungsaffinität zu Thrombin einzigartig, was es zu einem der potentesten natürlichen Gerinnungshemmer macht . Seine Fähigkeit, sowohl freies als auch gerinnselgebundenes Thrombin zu hemmen, unterscheidet es von anderen Thrombin-Inhibitoren .

Biologische Aktivität

Hirudin (54-65) (desulfated) is a peptide derived from the naturally occurring anticoagulant hirudin, which is produced by the medicinal leech Hirudo medicinalis. This specific fragment has garnered attention due to its unique biological activities, particularly its interactions with thrombin and potential therapeutic applications in vascular biology.

Overview of Hirudin (54-65)

Hirudin is a potent thrombin inhibitor, and the desulfated form of this peptide retains significant biological activity. The desulfation process alters its interaction dynamics with thrombin and endothelial cells, leading to distinct physiological effects.

Target and Mode of Action:

- Thrombin Inhibition: Hirudin (54-65) (desulfated) binds specifically to thrombin, inhibiting its activity and preventing fibrin formation in the coagulation cascade. This action is crucial for its anticoagulant properties.

- Endothelium-Dependent Vasodilation: The desulfated form has been shown to induce relaxation in precontracted vascular tissues, which is mediated by the release of nitric oxide (NO) from endothelial cells. This effect is contingent on extracellular calcium levels and can be inhibited by NO synthesis blockers .

Table 1: Comparison of Biological Activities

| Activity | Hirudin (54-65) (Desulfated) | Sulfated Hirudin | Bivalirudin |

|---|---|---|---|

| Thrombin Inhibition | Strong | Moderate | Strong |

| Endothelium-Dependent Relaxation | Yes | No | No |

| Interaction with Calcium | Yes | No | Yes |

| Molecular Weight | 1662.43 g/mol | 1662.43 g/mol | 1870 g/mol |

Pharmacological Effects

-

Anticoagulant Activity:

- The primary effect of Hirudin (54-65) (desulfated) is its ability to inhibit thrombin, which prevents clot formation. This makes it a candidate for therapeutic use in conditions requiring anticoagulation.

- Vasodilatory Effects:

-

Protective Effects Against Kidney Damage:

- Research indicates that Hirudin (54-65) (desulfated) may have protective effects against renal damage in diabetic models, suggesting potential applications in managing diabetic nephropathy.

Case Studies

Case Study 1: Vascular Response in Animal Models

In a study involving porcine models, desulfated hirudin was administered to assess its impact on vascular tone. Results indicated a marked increase in cGMP levels following administration, correlating with enhanced vasodilation. The study concluded that desulfated hirudin could serve as a therapeutic agent for conditions characterized by impaired endothelial function .

Case Study 2: Diabetic Nephropathy

A separate investigation explored the effects of Hirudin (54-65) (desulfated) on streptozotocin-induced diabetic rats. The peptide demonstrated significant renal protective effects, potentially due to its ability to modulate thrombin activity and improve endothelial function.

Eigenschaften

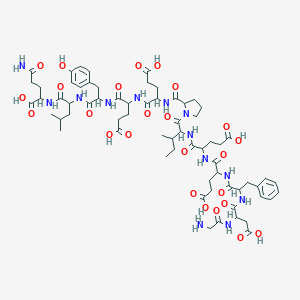

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKMMIWGPUTGR-SQJOKQRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.